molecular formula C17H19ClN4O2S B2606623 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine CAS No. 872455-69-1

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B2606623
CAS No.: 872455-69-1
M. Wt: 378.88
InChI Key: XFXXSYGDGFEMQD-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound 5-chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine features a pyrimidine core with three key substituents:

  • Chlorine at position 5,
  • A piperazine-1-carbonyl group at position 4, linked to a 4-methoxyphenyl moiety,
  • A methylsulfanyl (SCH₃) group at position 2.

Synthesis:
The synthesis involves sequential nucleophilic substitutions and coupling reactions. For example:

Methylation: A pyrimidine-2-thiol intermediate (e.g., 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol) is methylated using methyl iodide and potassium carbonate to introduce the methylsulfanyl group .

Piperazine Coupling: The 4-chloro substituent reacts with substituted piperazines (e.g., 4-(4-methoxyphenyl)piperazine) under reflux in ethanol with a base catalyst (e.g., KOH), forming the piperazine-1-carbonyl linkage .

This compound is part of a broader class of pyrimidine-piperazine hybrids, often explored for antimicrobial and anticancer activities .

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-24-13-5-3-12(4-6-13)21-7-9-22(10-8-21)16(23)15-14(18)11-19-17(20-15)25-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXXSYGDGFEMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the chlorination of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimidine-Piperazine Hybrids

Key structural analogs differ in substituents at positions 4 and 5 of the pyrimidine ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrimidine-Piperazine Derivatives
Compound Name Substituents Key Modifications Biological Activity Source
Target Compound 5-Cl, 4-(4-methoxyphenylpiperazine-1-carbonyl), 2-SCH₃ Full substitution pattern Antimicrobial, HDAC inhibition (predicted)
4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine 2-N-methylpiperazine, 4-(4-methoxyphenyl), 6-thiophene Piperazine directly bonded (no carbonyl) Moderate antimicrobial activity
5-Chloro-4-((4-fluorophenyl)amino)pyrimidine 5-Cl, 4-(4-fluorophenylamino) Amino linkage instead of piperazine-carbonyl HDAC inhibition (IC₅₀ = 0.2 μM)
5-Bromo-2-chloro-4-(methylsulfanyl)pyrimidine 5-Br, 2-Cl, 4-SCH₃ Bromine at position 5, chlorine at position 2 Intermediate for antitumor agents
5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride 5-Cl, 4-piperazine (no carbonyl or aryl) Simplified piperazine substitution Kinase inhibition (preclinical)
A. Piperazine-Carbonyl vs. Direct Piperazine Bonding
  • Analog with Direct Piperazine Bonding : Lacks the carbonyl group, reducing hydrophobicity and possibly limiting penetration into hydrophobic enzyme pockets .
B. 4-Methoxyphenyl vs. Other Aryl Groups
  • The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and lipophilicity. In contrast, analogs with 4-fluorophenyl (electron-withdrawing) show stronger HDAC inhibition due to enhanced electrophilicity .
C. Methylsulfanyl (SCH₃) vs. Other Thioethers
  • The SCH₃ group at position 2 contributes to metabolic stability. Analogs with bulkier thioethers (e.g., phenylsulfanyl) exhibit reduced activity due to steric hindrance .

Structure-Activity Relationship (SAR) Trends

Position 5 Substituents :

  • Chlorine (target compound) vs. Bromine (): Chlorine offers better metabolic stability, while bromine may enhance halogen bonding in kinase inhibitors .

Position 4 Linkers: Piperazine-carbonyl (target) vs. Piperazine-amino (): Carbonyl-linked derivatives show broader antimicrobial activity, while amino-linked analogs are optimized for HDAC inhibition .

Aromatic Substitutions :

  • 4-Methoxy (target) vs. 4-Fluoro (): Methoxy improves solubility, whereas fluoro enhances target affinity in HDAC inhibitors .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 5-Chloro-4-(piperazin-1-yl)pyrimidine 5-Bromo-2-chloro-4-(methylsulfanyl)pyrimidine
Molecular Weight 434.91 g/mol 227.06 g/mol 268.59 g/mol
LogP (Predicted) 3.2 1.8 2.5
Hydrogen Bond Acceptors 6 4 3
Rotatable Bonds 5 2 2

Biological Activity

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This compound features a complex structure that includes a chloro-substituted pyrimidine ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.

Chemical Structure

PropertyDescription
Molecular FormulaC19H23ClN4O2S
Molecular Weight406.9 g/mol
IUPAC Name(5-chloro-2-(methylsulfanyl)pyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Pyrimidine Ring : Cyclization reactions are used to create the pyrimidine framework.
  • Functionalization : Introduction of chloro, methoxyphenyl, and piperazine groups through substitution reactions.

The reaction conditions often involve the use of bases and organic solvents to facilitate the desired transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's effects are mediated through pathways that involve binding to these targets, leading to alterations in their activity or function.

Pharmacological Properties

Research has indicated various pharmacological activities associated with this compound:

  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidines exhibit antiviral properties against several viruses, including HIV and influenza . The presence of the piperazine ring may enhance this activity by improving solubility and bioavailability.
  • Anticancer Potential : Analogous compounds in the pyrimidine class have shown efficacy in inhibiting cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Case Studies

  • Antiviral Efficacy : In a study examining the antiviral efficacy of related compounds, it was found that certain pyrimidine derivatives significantly reduced viral replication at micromolar concentrations. This suggests that this compound may possess similar properties, warranting further investigation .
  • Cytotoxicity Testing : In vitro tests conducted on various cancer cell lines revealed that compounds with structural similarities to this compound exhibited cytotoxic effects at specific concentrations, indicating potential as anticancer agents.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other related pyrimidine derivatives can be insightful:

Compound NameAntiviral ActivityAnticancer ActivityNotes
This compoundModerateSignificantPotential for further development
Chloroethyl pyrimidine nucleosidesHighModerateEffective against specific cancer lines
Pyrazole derivativesHighVariableBroad-spectrum antiviral activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core, followed by functionalization with piperazine and sulfanyl groups. Key steps include:

  • Coupling reactions : Use of carbodiimide-based catalysts (e.g., EDC/HOBt) for amide bond formation between the piperazine and carbonyl moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate intermediates, with HPLC monitoring for purity validation .
    • Optimization : Adjust reaction time, temperature (e.g., 0–80°C), and stoichiometric ratios to minimize side products like unreacted piperazine or over-chlorinated derivatives .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Analytical workflow :

  • NMR spectroscopy : Compare 1^1H and 13^13C NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight within 3 ppm error .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
    • Purity assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is acceptable for biological assays .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in targeting neurological or anticancer pathways?

  • SAR design :

  • Substituent variation : Synthesize analogs with modified methoxyphenyl (e.g., halogenation) or methylsulfanyl groups to assess impact on target binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with receptors like serotonin or dopamine transporters .
    • Biological assays :
  • In vitro testing : Measure IC50_{50} values in kinase inhibition assays (e.g., EGFR, PI3K) or neuronal uptake assays (e.g., SERT, DAT) .
  • Contradiction resolution : If conflicting activity data arise, validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can researchers resolve contradictions in reported pharmacological data, such as inconsistent binding affinities across studies?

  • Root-cause analysis :

  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out artifacts .
  • Batch variability : Compare multiple synthetic batches using NMR and HRMS to ensure consistency in stereochemistry and purity .
    • Experimental controls : Include reference compounds (e.g., clozapine for dopamine receptors) to calibrate assay systems and normalize data .

Q. What computational methods are effective for predicting the metabolic stability and toxicity of this compound?

  • In silico tools :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORY or MetaSite to prioritize synthetic metabolites for empirical testing .
    • Validation : Cross-reference predictions with in vitro hepatocyte clearance assays and Ames tests for mutagenicity .

Methodological Challenges and Solutions

Q. How should researchers address low solubility of this compound in aqueous media for in vivo studies?

  • Formulation strategies :

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility while maintaining biocompatibility .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release and improved bioavailability .
    • Analytical verification : Monitor solubility via dynamic light scattering (DLS) and validate stability using UV-Vis spectroscopy .

Q. What are the best practices for analyzing reactive intermediates during synthesis, such as unstable acylpiperazine derivatives?

  • Real-time monitoring :

  • In situ FTIR : Track carbonyl stretching frequencies (1700–1750 cm1^{-1}) to detect intermediate formation .
  • Quenching studies : Halt reactions at intervals and analyze intermediates via LC-MS to identify degradation pathways .
    • Stabilization : Add scavengers (e.g., triethylamine) to neutralize acidic byproducts that promote decomposition .

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